molecular formula C8H9N3OS B1438074 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1097781-18-4

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1438074
CAS No.: 1097781-18-4
M. Wt: 195.24 g/mol
InChI Key: RLBQITSEZMWQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as cytochrome bd oxidase and VEGFR-2, sets it apart from other similar compounds .

Properties

IUPAC Name

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQITSEZMWQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.